
5-(4-Aminobenzamido)-2,3-cresotic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Aminobenzamido)-2,3-cresotic acid is an organic compound that features both aromatic and amide functional groups. This compound is of interest due to its potential applications in various fields such as polymer science, medicinal chemistry, and materials science. The presence of the aminobenzamido group and the cresotic acid moiety contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzamido)-2,3-cresotic acid typically involves the reaction of 4-aminobenzoic acid with 2,3-cresotic acid under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 4-aminobenzoic acid and the carboxyl group of 2,3-cresotic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
5-(4-Aminobenzamido)-2,3-cresotic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amide or amine derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
科学研究应用
5-(4-Aminobenzamido)-2,3-cresotic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-(4-Aminobenzamido)-2,3-cresotic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: Shares the aminobenzamido group but lacks the cresotic acid moiety.
2,3-Cresotic acid: Contains the cresotic acid moiety but lacks the aminobenzamido group.
N-(4-Aminobenzoyl)-DL-glutamic acid: Similar in structure but contains a glutamic acid moiety instead of cresotic acid.
Uniqueness
5-(4-Aminobenzamido)-2,3-cresotic acid is unique due to the combination of the aminobenzamido group and the cresotic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
6265-15-2 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC 名称 |
5-[(4-aminobenzoyl)amino]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C15H14N2O4/c1-8-6-11(7-12(13(8)18)15(20)21)17-14(19)9-2-4-10(16)5-3-9/h2-7,18H,16H2,1H3,(H,17,19)(H,20,21) |
InChI 键 |
AOMFEMQHOBBHFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C(=O)O)NC(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


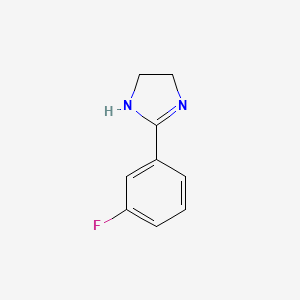
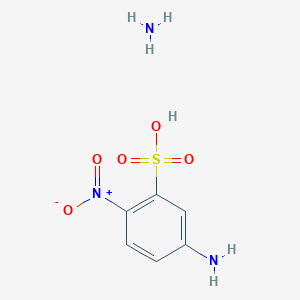
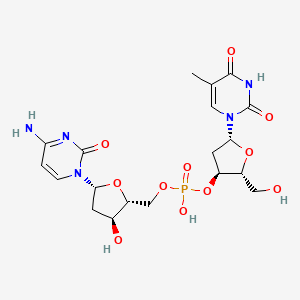
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

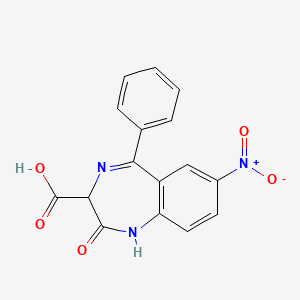

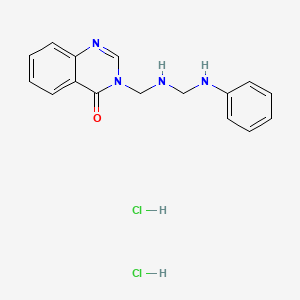
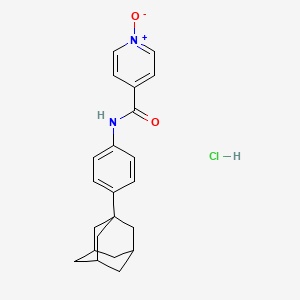
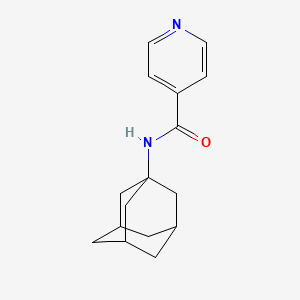
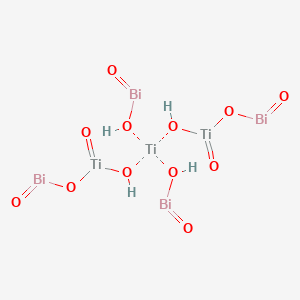
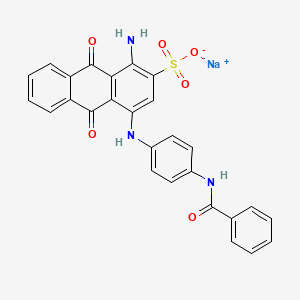
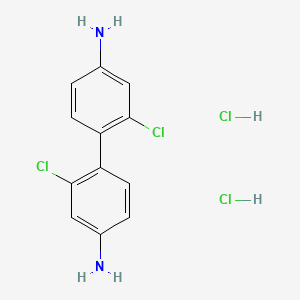
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
